![molecular formula C9H11NO2 B14531726 N-[2-(Methoxymethyl)phenyl]formamide CAS No. 62723-80-2](/img/structure/B14531726.png)
N-[2-(Methoxymethyl)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Methoxymethyl)phenyl]formamide is an organic compound with the molecular formula C9H11NO2. It is a formamide derivative where the formamide group is attached to a phenyl ring substituted with a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methoxymethyl)phenyl]formamide typically involves the formylation of 2-(methoxymethyl)aniline. One common method is the reaction of 2-(methoxymethyl)aniline with formic acid or formic acid derivatives under acidic conditions. The reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, to yield the desired formamide product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to promote the formylation reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methoxymethyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 2-(formylmethyl)phenylformamide.
Reduction: The major product is 2-(methoxymethyl)aniline.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-[2-(Methoxymethyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formamide derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Methoxymethyl)phenyl]formamide involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methoxymethyl group can undergo metabolic transformations, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide: Similar in structure but lacks the methoxymethyl group.
N,N-Dimethylformamide: Contains two methyl groups instead of a methoxymethyl group.
Formamide: The simplest formamide, lacking any substituents on the nitrogen.
Uniqueness
N-[2-(Methoxymethyl)phenyl]formamide is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62723-80-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)phenyl]formamide |
InChI |
InChI=1S/C9H11NO2/c1-12-6-8-4-2-3-5-9(8)10-7-11/h2-5,7H,6H2,1H3,(H,10,11) |
InChI Key |
QMMHFZBKRWXQIY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


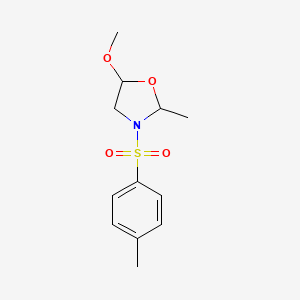
![2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile](/img/structure/B14531652.png)

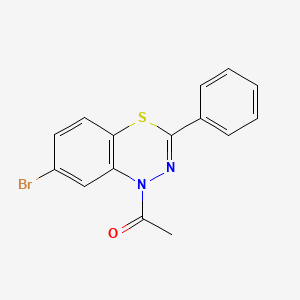
![N,N'-Bis[(4-chloro-1,3-benzothiazol-2-yl)]-N''-methylguanidine](/img/structure/B14531685.png)
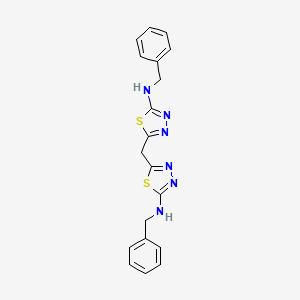
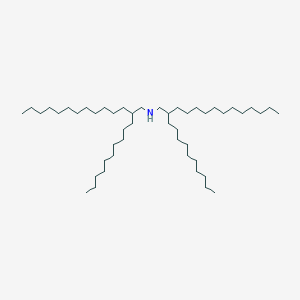
![9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B14531700.png)
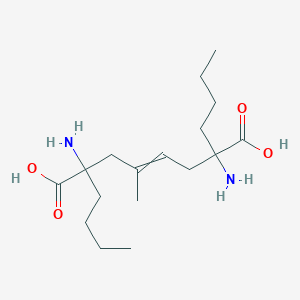
![1-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14531711.png)
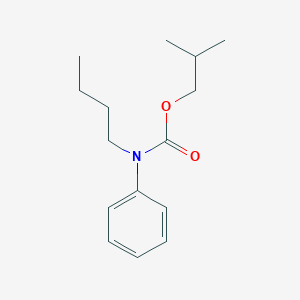
![3-(Butylamino)-5-[(ethylamino)methyl]-2-phenoxybenzene-1-sulfonamide](/img/structure/B14531723.png)
![2-({[3-(2,4,6-Tribromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane](/img/structure/B14531724.png)
![3-{[(Prop-2-en-1-yl)oxy]methyl}-2-oxaspiro[4.5]decan-1-one](/img/structure/B14531725.png)
